molecular formula C9H13FN2O3S B1420203 N-(3-amino-4-fluorophenyl)-3-hydroxypropane-1-sulfonamide CAS No. 1193389-91-1

N-(3-amino-4-fluorophenyl)-3-hydroxypropane-1-sulfonamide

Cat. No. B1420203
M. Wt: 248.28 g/mol
InChI Key: ABQSLFFTQUWEDM-UHFFFAOYSA-N
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Description

The compound “3-Amino-4-fluorophenylboronic acid” is a laboratory chemical . It’s used in various chemical reactions and is not recommended for food, drug, pesticide or biocidal product use .


Molecular Structure Analysis

The molecular formula for a related compound “N-(3-amino-4-fluorophenyl)benzenesulfonamide” is C12H11FN2O2S .


Chemical Reactions Analysis

In the synthesis of “N-(3-Amino-4-methylphenyl)benzamide”, the two amine groups in 4-methylbenzene-1,3-diamine are in different chemical environments, leading to the coexistence of parallel by-products and serial by-products .


Physical And Chemical Properties Analysis

The related compound “3-Amino-4-fluorophenylboronic acid” has a molecular weight of 154.94 .

Scientific Research Applications

GABA Receptor Antagonism

N-(3-amino-4-fluorophenyl)-3-hydroxypropane-1-sulfonamide derivatives have been studied for their potential as GABAB receptor antagonists. The synthesis of 3-amino-N-aryl-2-hydroxypropane-1-sulfonamides, including compounds with similar structures to the subject compound, has shown specific antagonistic properties towards GABA at the GABAB receptor (Hughes & Prager, 1997).

Antitumor Activity

Compounds from sulfonamide-focused libraries have been evaluated for their antitumor properties. Studies have found certain sulfonamides to act as potent cell cycle inhibitors, demonstrating potential in clinical trials for cancer treatment (Owa et al., 2002).

Tubulin Polymerization Inhibition

Sulfonamide drugs, including N-(3-amino-4-fluorophenyl)-3-hydroxypropane-1-sulfonamide, have been identified to inhibit tubulin polymerization, making them candidates for clinical development as antimitotic agents. Their binding to the colchicine site of tubulin and impact on cell cycle regulation has been a focus of research (Banerjee et al., 2005).

Microbial Degradation of Sulfonamides

Research into the microbial degradation of sulfonamides, including similar compounds, has revealed unique pathways. This involves ipso-hydroxylation and fragmentation, leading to the breakdown of sulfonamides in environmental settings (Ricken et al., 2013).

Asymmetric Catalysis

Studies on N-sulfonylated β-amino alcohols, related to N-(3-amino-4-fluorophenyl)-3-hydroxypropane-1-sulfonamide, have explored their role in asymmetric catalysis, particularly in reactions like diethylzinc additions to aldehydes. These studies contribute to the development of chiral synthesis methods (Wu & Gau, 2003).

Drug Metabolism and Biocatalysis

The compound's derivatives have been studied in the context of drug metabolism, specifically in the preparation of mammalian metabolites using microbial systems. This research is crucial in understanding the metabolic pathways and potential therapeutic applications (Zmijewski et al., 2006).

Safety And Hazards

The safety data sheet for “3-Amino-4-fluorophenylboronic acid” indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

N-(3-amino-4-fluorophenyl)-3-hydroxypropane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13FN2O3S/c10-8-3-2-7(6-9(8)11)12-16(14,15)5-1-4-13/h2-3,6,12-13H,1,4-5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABQSLFFTQUWEDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NS(=O)(=O)CCCO)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301195209
Record name N-(3-Amino-4-fluorophenyl)-3-hydroxy-1-propanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301195209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-amino-4-fluorophenyl)-3-hydroxypropane-1-sulfonamide

CAS RN

1193389-91-1
Record name N-(3-Amino-4-fluorophenyl)-3-hydroxy-1-propanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1193389-91-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Amino-4-fluorophenyl)-3-hydroxy-1-propanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301195209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-amino-4-fluorophenyl)-3-hydroxypropane-1-sulfonamide
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Citations

For This Compound
1
Citations
G Fan, S Chen, Z Tao, H Zhang… - Acta Biochimica et …, 2022 - ncbi.nlm.nih.gov
As a neuropeptide pituitary adenylate cyclase-activating polypeptide (PACAP)-preferring receptor, PAC1-R mediates effective neuroprotective activity. Based on the finding that the …
Number of citations: 1 www.ncbi.nlm.nih.gov

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